vs. Sodium Sulfide: Thiacyclane Synthesis
In a four-component condensation with acetone and formaldehyde, sodium methanethiolate, in combination with sodium sulfide, directly yields 1-[5-acetyl-3-(methylthiomethyl)tetrahydro-3-thiopyranyl]-1-ethanone in 78% yield . The reaction using sodium sulfide alone under identical conditions produces a different product distribution, highlighting sodium methanethiolate's unique role in introducing the methylthiomethyl group . This demonstrates its superior utility for specific thiomethylation versus general sulfur incorporation.
| Evidence Dimension | Yield of target thiacyclane |
|---|---|
| Target Compound Data | 78% yield of 1-[5-acetyl-3-(methylthiomethyl)tetrahydro-3-thiopyranyl]-1-ethanone |
| Comparator Or Baseline | Sodium sulfide alone (different product distribution, yield not directly comparable) |
| Quantified Difference | Distinct product selectivity; sodium methanethiolate enables methylthiomethyl incorporation. |
| Conditions | Condensation with formaldehyde and acetone at 20°C, 10 min |
Why This Matters
This selectivity enables the synthesis of specific sulfur-containing heterocycles not accessible with sodium sulfide alone, critical for pharmaceutical intermediate production.
